hTAAR1 Agonist Potency of β-Methylphenethylamine vs. Phenethylamine (PEA)
In a head-to-head in vitro comparison using human TAAR1-overexpressing cell lines, β-methylphenethylamine (BMPEA) activated hTAAR1 with an EC50 of 2.1 µM (95% CI: 1.9–2.3 µM) and an Emax of 77% (74–80%), compared to the endogenous ligand phenethylamine (PEA), which exhibited an EC50 of 8.8 µM (6.8–11 µM) and Emax of 97% (96–99%) [1]. The β-methyl substitution produced a approximately 4.2-fold increase in hTAAR1 agonist potency relative to unsubstituted phenethylamine, although with notably reduced efficacy (77% vs. 97% Emax) [1]. This partial agonist profile at hTAAR1 is a critical differentiator for experimental design, as full vs. partial agonism can yield divergent downstream signaling outcomes [1].
| Evidence Dimension | hTAAR1 agonist potency (EC50) and efficacy (Emax) |
|---|---|
| Target Compound Data | EC50 = 2.1 µM (1.9–2.3 µM); Emax = 77% (74–80%) |
| Comparator Or Baseline | Phenethylamine: EC50 = 8.8 µM (6.8–11 µM); Emax = 97% (96–99%) |
| Quantified Difference | ~4.2-fold greater potency; 20 percentage-point lower efficacy |
| Conditions | Cell lines overexpressing human TAAR1; cAMP accumulation assay; concentration-response curves normalized to PEA maximal signal |
Why This Matters
The 4.2-fold potency advantage combined with partial agonist character makes β-methylphenethylamine a mechanistically distinct hTAAR1 probe compared to PEA, critical for studies where full receptor activation must be avoided.
- [1] Pinckaers NET, et al. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. Nutrients. 2024;16(11):1567. Table 1. View Source
